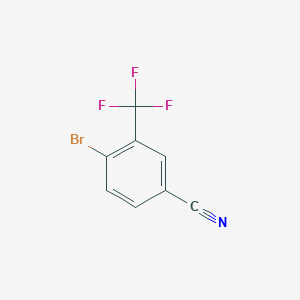

4-Bromo-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXUIQQDHHFSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445121 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-53-1 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethyl)benzonitrile

CAS Number: 1735-53-1

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 1735-53-1 | [2] |

| Molecular Formula | C₈H₃BrF₃N | [2] |

| Molecular Weight | 250.02 g/mol | [2] |

| Appearance | White to light yellow powder or crystalline lumps | [3] |

| Purity | ≥97% | [3][4] |

| Melting Point | 82°C | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Trifluoromethyl-4-bromobenzonitrile, 2-bromo-5-cyanobenzotrifluoride | [3] |

| Storage Temperature | Room Temperature or 0-8 °C | [2][4] |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The bromine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Precursor to Androgen Receptor Antagonists

This compound is a key precursor in the synthesis of non-steroidal androgen receptor (AR) antagonists, a class of drugs used in the treatment of prostate cancer.[5] While not directly incorporated into the final structure of the widely used drug bicalutamide, it can be converted to the necessary intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. Bicalutamide itself is chemically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide.[1][6]

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. Androgens, such as testosterone and dihydrotestosterone, bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.

Bicalutamide and similar antagonists act by competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens and subsequent downstream signaling.[7][8] This inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth.

Experimental Protocols

The conversion of this compound to other useful intermediates often involves palladium-catalyzed cross-coupling reactions. A general workflow for such a transformation is presented below.

Example Protocol: Palladium-Catalyzed Cyanation

While this compound already contains a nitrile group, palladium-catalyzed cyanation is a crucial reaction for introducing the nitrile moiety onto aromatic rings and is a well-established method in organic synthesis. The following is a general protocol for such a reaction, which can be adapted for various aryl bromides.

Materials:

-

Aryl bromide (e.g., this compound) (1.0 mmol)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (as a non-toxic cyanide source)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

A suitable phosphine ligand (e.g., XPhos)

-

A base (e.g., potassium carbonate)

-

A solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

To a reaction vessel, add the aryl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired nitrile compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed).[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

GHS Pictogram: GHS07 (Exclamation mark).[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (R)-Bicalutamide | C18H14F4N2O4S | CID 56069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN108191727A - A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile - Google Patents [patents.google.com]

- 5. Bicalutamide - Wikipedia [en.wikipedia.org]

- 6. Bicalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. thieme-connect.de [thieme-connect.de]

Technical Guide: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis. Its strategic combination of a bromo, a trifluoromethyl, and a nitrile group on a benzene ring makes it a highly versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, coupled with the reactivity of the bromine atom in cross-coupling reactions, allows for the construction of complex molecular architectures. This guide provides an in-depth overview of the physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its application in a significant synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid/powder. | [2] |

| Melting Point | 80.0 to 84.0 °C | [3] |

| Boiling Point | Approximately 235.6 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and toluene. | [2] |

Experimental Protocols for Physical Property Determination

The following sections outline generalized, standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is then tapped into the powder to collect a small sample. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system with a digital temperature display.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically narrow (0.5-2 °C).[6]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).[7][8]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the sample. The fusion tube is then attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).[7][8]

-

Measurement: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[8] The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are selected for testing. These typically include water, ethanol, dichloromethane, toluene, and hexane.

-

Procedure: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.[9] A small volume (e.g., 1 mL) of the chosen solvent is added.[9]

-

Observation: The mixture is agitated vigorously. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve at all.[10]

-

Quantitative Analysis (Optional): For more precise measurements, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility in g/L or mol/L.

Application in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several non-steroidal antiandrogens, which are crucial in the treatment of prostate cancer. Its structure allows for key chemical transformations to build the complex pharmacophore of these drugs.

Synthetic Pathway of a Bicalutamide Intermediate

The following diagram illustrates a key step in the synthesis of an intermediate for Bicalutamide, a widely used antiandrogen, where this compound is a precursor to a necessary building block.

Caption: Synthetic route to a key Bicalutamide intermediate.

This workflow demonstrates the transformation of a related amine into a key epoxide intermediate. This compound itself can be readily converted to the starting amine via standard methods, highlighting its importance one step upstream in the synthesis of such crucial pharmaceutical agents. The bromine atom in the parent compound also allows for various cross-coupling reactions to introduce further molecular diversity, making it a valuable asset in drug discovery.[11][12]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, coupled with the reactivity of the bromo substituent, make it a versatile reagent for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a critical resource for reaction planning and analytical development.

| Property | Value | Reference |

| Molecular Formula | C8H3BrF3N | [1][2] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| CAS Number | 1735-53-1 | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥95-98% | [1][2] |

| Storage Temperature | Room Temperature or 0-8 °C | [1] |

Synthetic Methodologies

The synthesis of this compound is a critical aspect of its utility. While specific, detailed experimental protocols are often proprietary, the general synthetic routes can be inferred from established organic chemistry principles. A common conceptual pathway involves the Sandmeyer reaction, a versatile method for the introduction of a cyano group onto an aromatic ring.

Conceptual Synthetic Workflow: Sandmeyer Reaction

The diagram below illustrates a plausible synthetic workflow for the preparation of this compound, starting from a commercially available aniline precursor. This multi-step process highlights the key transformations required.

Detailed Experimental Protocol: A Representative Sandmeyer Reaction

The following is a representative, generalized protocol for the cyanation of an aromatic diazonium salt. Note: This is an illustrative example and must be adapted and optimized for the specific substrate and scale by a qualified chemist.

-

Diazotization:

-

Dissolve 4-Bromo-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction may be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction mixture with a suitable aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds.[1] The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.

Role in Medicinal Chemistry: A Logical Flow

The diagram below outlines the logical progression of how this chemical building block is utilized in the drug discovery pipeline.

Its applications are particularly noted in the development of anti-cancer agents and other therapeutic drugs.[1] Furthermore, its utility extends to material science, where it is used to create specialized polymers with enhanced thermal and chemical stability.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both pharmaceutical development and material science. Its well-defined physicochemical properties and synthetic accessibility make it an indispensable tool for researchers. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant therapeutic and technological potential.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on its qualitative solubility profile and provides a detailed experimental protocol for its quantitative determination. Furthermore, this guide illustrates the compound's role in the broader context of drug development.

Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1735-53-1

-

Molecular Formula: C₈H₃BrF₃N

-

Molecular Weight: 250.02 g/mol

-

Appearance: Solid (likely white to off-white powder or crystals)[1]

-

Melting Point: 62 - 64 °C[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Low solubility, likely sparingly soluble.[1] |

| Dichloromethane | Soluble.[1] |

| Chloroform | Soluble.[1] |

| Toluene | Soluble.[1] |

Note: "Soluble" indicates that the compound is likely to dissolve in these common organic solvents, but the exact concentration at which it is soluble is not specified.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For the precise quantification of solubility, the shake-flask method is a reliable and widely used technique.[2][3][4][5] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: Ensure the this compound to be used is a stable crystalline form.

-

Addition of Excess Solid: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between measurements).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

This compound is a valuable building block in drug discovery, serving as a starting material for the synthesis of more complex and biologically active molecules.[6][7][8]

Caption: Role as a Synthetic Intermediate in Drug Development.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ossila.com [ossila.com]

- 7. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 8. lifechempharma.com [lifechempharma.com]

In-Depth Technical Guide: Spectral Analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 8.2 | H-5 |

| 7.87 | d | 1.6 | H-2 |

| 7.63 | dd | 8.2, 1.6 | H-6 |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Assignments are based on typical aromatic proton chemical shifts and coupling patterns.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 136.1 | C-5 |

| 134.9 (q, J ≈ 35 Hz) | C-3 |

| 132.8 | C-6 |

| 130.5 | C-2 |

| 123.0 (q, J ≈ 273 Hz) | CF₃ |

| 118.7 | C-4 |

| 116.5 | CN |

| 112.9 | C-1 |

Note: Data acquired in CDCl₃ at 101 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.16 ppm). The assignments are based on predicted chemical shifts and the characteristic quartet splitting of carbons coupled to the CF₃ group.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Strong | C≡N stretch |

| 1580, 1475, 1420 | Medium-Strong | Aromatic C=C stretching |

| 1310, 1180, 1140 | Strong | C-F stretching (CF₃) |

| 890, 830 | Strong | C-H out-of-plane bending |

| 750 | Strong | C-Br stretch |

Note: Spectrum typically acquired from a solid sample using KBr pellet or ATR techniques.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 251, 249 | ~98, 100 | [M]⁺ (Molecular ion) |

| 230, 228 | ~10, 10 | [M-F]⁺ |

| 202, 200 | ~20, 20 | [M-CN-F]⁺ or [M-CF₃+H]⁺ |

| 171 | ~30 | [M-Br]⁺ |

| 122 | ~40 | [M-Br-CN]⁺ |

Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 101 MHz using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from any impurities. A typical program might start at 100°C and ramp up to 250°C.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-300 to detect the molecular ion and major fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Caption: Experimental workflow for spectral analysis.

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for 4-Bromo-3-(trifluoromethyl)benzonitrile (CAS No: 1735-53-1). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment when working with this versatile chemical intermediate.

Chemical Identification and Properties

This compound is a substituted aromatic nitrile widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group enhances reactivity and solubility in many organic solvents.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 62 - 64 °C | [2] |

| Boiling Point | Approximately 240 - 250 °C (estimated) | [2] |

| Density | 1.7 - 1.8 g/cm³ (approximate) | [2] |

| Solubility in Water | Low solubility | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene) | [2] |

| Purity | ≥ 97% | [1][3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] It is crucial to understand its potential health effects to implement appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07[3][6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07[7] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07[7] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07[7] |

Note: Some sources indicate a higher toxicity classification (e.g., "Toxic if swallowed, in contact with skin or if inhaled").[8][9] It is prudent to handle this compound with a high degree of caution, assuming it may be more toxic than the minimal classification suggests.

Experimental Protocols: Safe Handling Procedures

Strict adherence to the following protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[10]

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal. A face shield should be worn over goggles, especially when handling larger quantities or if there is a splash hazard.[10][11] |

| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[10] Double-gloving is advisable for enhanced protection.[11] Gloves must be changed immediately upon contamination. |

| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat is required.[10][11] |

| Respiratory | Certified chemical fume hood | All handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |

Weighing and Transferring

The following workflow outlines the safe procedure for weighing and transferring this compound.

Caption: Workflow for Weighing and Transferring

Solution Preparation

When preparing solutions, the following steps should be taken to minimize exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 3. This compound | 1735-53-1 [sigmaaldrich.com]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. 928136-78-1 | 4-Bromo-3-(trifluoromethoxy)benzonitrile [fluoromart.com]

- 6. This compound | 1735-53-1 [sigmaaldrich.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1735-53-1 Name: this compound [xixisys.com]

- 9. cdn.kyberlife.com [cdn.kyberlife.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Synthesis and Application of 4-Bromo-3-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile has emerged as a pivotal building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique trifunctionalized aromatic structure, featuring a bromo, a trifluoromethyl, and a nitrile group, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, chemical properties, and applications of this important intermediate. Detailed experimental protocols for its synthesis via the Sandmeyer reaction are presented, along with a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this document illustrates the compound's synthetic utility through workflow and pathway diagrams, highlighting its role in the development of novel therapeutic agents and advanced materials.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (-CF3) is of particular significance in this regard. This compound serves as a key intermediate that combines the benefits of a trifluoromethyl group with the synthetic versatility of a bromo and a nitrile functionality. The bromine atom provides a handle for a wide range of cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides. This trifecta of reactivity makes this compound a highly sought-after precursor in the synthesis of a diverse array of complex molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1735-53-1 |

| Molecular Formula | C₈H₃BrF₃N |

| Molecular Weight | 250.02 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 62-64 °C |

| Boiling Point | Approximately 240-250 °C (estimated) |

| Purity | ≥97% |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (δ) in ppm. |

| ¹³C NMR | Chemical shifts (δ) in ppm. |

| ¹⁹F NMR | Chemical shift (δ) in ppm relative to a standard. |

| Mass Spectrometry (MS) | m/z peaks corresponding to the molecular ion and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (in cm⁻¹) for functional groups. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-Bromo-3-(trifluoromethyl)aniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from 4-Bromo-3-(trifluoromethyl)aniline.

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: highly toxic)

-

Toluene

-

Diatomaceous earth

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

Step 1: Diazotization of 4-Bromo-3-(trifluoromethyl)aniline

-

In a well-ventilated fume hood, dissolve 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water.

-

Cool the cyanide solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Synthetic Applications and Logical Workflow

This compound is a versatile intermediate that can be elaborated into a wide range of more complex molecules. The following diagrams illustrate its synthetic utility.

Caption: Synthetic workflow for this compound.

The strategic positioning of the three functional groups allows for selective transformations, making it a valuable tool for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Caption: Synthetic utility of this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous biologically active molecules. The trifluoromethyl group often enhances the pharmacological profile of a drug candidate, while the versatile handles on the aromatic ring allow for the exploration of structure-activity relationships (SAR).

Derivatives of this compound have been investigated for a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. For instance, the biaryl structures accessible through Suzuki coupling are common motifs in kinase inhibitors. The ability to readily synthesize a library of analogs from this starting material accelerates the drug discovery process.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and materials science industries. Its straightforward synthesis from commercially available starting materials, combined with its versatile reactivity, makes it an indispensable tool for researchers and developers. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an illustration of its broad synthetic utility, underscoring its importance in the creation of novel and functional molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the role of key building blocks like this compound will undoubtedly become even more critical.

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of pharmaceutical and materials science. Its unique trifluoromethyl and bromo substitutions on the benzonitrile scaffold offer a versatile platform for the synthesis of complex molecules with desirable pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical features of this compound, including its physical and spectral properties. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant role as an intermediate in the development of bioactive molecules, including potential kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it an attractive component in drug design.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1735-53-1 | [3] |

| Molecular Formula | C₈H₃BrF₃N | [3] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 62-64 °C | [1] |

| Boiling Point | Approx. 240-250 °C (estimated) | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, chloroform, and toluene. | [1] |

| Purity | Typically >97% | [4] |

Spectral Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm) will show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, and the bromo substituent. |

| ¹³C NMR | Aromatic region will display signals for the six benzene carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the carbons attached to the bromine and cyano groups will also be present at distinct chemical shifts. |

| FT-IR | A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, CN, and CF₃ groups. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer reaction, starting from the readily available 4-Bromo-3-(trifluoromethyl)aniline.[2][5][6] This multi-step process involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization of anilines and subsequent Sandmeyer cyanation.[2][5]

Materials and Reagents:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: Highly Toxic)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization of 4-Bromo-3-(trifluoromethyl)aniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

-

Sandmeyer Cyanation:

-

In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. (Extreme Caution: Use a well-ventilated fume hood and appropriate personal protective equipment when handling cyanides ).

-

Cool this cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7][] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the bromo and cyano groups provide reactive handles for further chemical modifications through cross-coupling and other transformations.[2]

A significant application of this building block is in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a substituted aromatic core, and the unique substitution pattern of this compound makes it an ideal starting point for the construction of such scaffolds.[2][9] For instance, derivatives of this molecule could potentially be elaborated to target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12]

Safety and Handling

This compound is classified as an acute toxicant and an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications in medicinal chemistry and beyond. As the demand for sophisticated molecular architectures continues to grow, the importance of such key intermediates is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 3-Trifluoromethyl-4-bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trifluoromethylated Benzonitriles for Researchers and Drug Development Professionals

Introduction: Trifluoromethylated benzonitriles are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the benzonitrile scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The strong electron-withdrawing nature of the -CF3 group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated benzonitriles, with a focus on their role in the development of novel therapeutics.

Synthesis of Trifluoromethylated Benzonitriles

The synthesis of trifluoromethylated benzonitriles can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the benzene ring. Common strategies involve the introduction of the trifluoromethyl group or the nitrile group onto a pre-functionalized benzene ring, or the construction of the aromatic ring itself.

General Synthetic Strategies:

-

From Trifluoromethylated Anilines: A common approach involves the diazotization of a trifluoromethylated aniline followed by a Sandmeyer reaction to introduce the nitrile group.

-

From Trifluoromethylated Halobenzenes: Palladium-catalyzed cyanation of trifluoromethylated aryl halides is another widely used method.

-

Multistep Synthesis from Simpler Starting Materials: Complex isomers can be prepared through multi-step sequences involving nitration, reduction, halogenation, and cyanation reactions. For instance, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be achieved from m-trifluoromethylfluorobenzene through a three-step process of bromination, cyano replacement, and ammonolysis.[1]

Experimental Protocols:

Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile: [1]

This synthesis is a three-step process starting from m-trifluoromethylfluorobenzene.

Step 1: Positioning Bromination

-

Combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid in a reaction vessel.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin in portions and continue the reaction for 5 to 7 hours.

-

After the reaction is complete, cool the mixture and wash with ice water to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyano Replacement

-

In a separate reaction vessel, combine quinoline and cuprous cyanide and heat to reflux with stirring.

-

Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in Step 1 dropwise to the refluxing mixture.

-

Continue the reaction for several hours.

-

Distill the reaction mixture to obtain 4-fluoro-2-trifluoromethylbenzonitrile.

Step 3: Ammonolysis Substitution

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a sealed reaction vessel.

-

Introduce liquid ammonia into the solution.

-

Heat the mixture to 120°C for 8 hours.

-

After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile can be isolated and purified by recrystallization from toluene.

Data Presentation: Synthetic Yields

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

| 4-amino-2-(trifluoromethyl)benzonitrile | m-trifluoromethylfluorobenzene | Dibromohydantoin, CuCN, Liquid NH3 | 73-75% (overall) | [1] |

| (E)-4-(1,1,1-Trifluoro-3-(2-(nitromethylene)imidazolidin-1-yl)propan-2-yl)benzonitrile | α-(Trifluoromethyl)styrene, 2-nitroimino-imidazolidine | DBN | 67% | [2] |

| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | 3,5-bis-(Trifluoromethyl)benzyl chloride | Sodium azide | 94% | [3] |

Physicochemical Properties

The trifluoromethyl group significantly impacts the physicochemical properties of the benzonitrile molecule.

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 group can influence the pKa of nearby functional groups.

Data Presentation: Physicochemical Properties of Representative Trifluoromethylated Benzonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethyl)benzonitrile | 447-60-9 | C8H4F3N | 171.12 | N/A | 178-179 |

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C8H4F3N | 171.12 | N/A | 162-163 |

| 4-(Trifluoromethyl)benzonitrile | 455-18-5 | C8H4F3N | 171.12 | 39-41 | 80-81 @ 20 mmHg |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C8H5F3N2 | 186.13 | 141-145 | N/A |

| 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | C9H3F6N | 239.12 | N/A | N/A |

Applications in Drug Discovery

Trifluoromethylated benzonitriles are valuable building blocks and pharmacophores in drug discovery, particularly in the development of anticancer agents.

Androgen Receptor Antagonists

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. Non-steroidal AR antagonists that competitively inhibit the binding of androgens to the AR are a cornerstone of prostate cancer therapy. Several potent AR antagonists are based on a trifluoromethylated benzonitrile scaffold. For example, the cyano group of 3-(12-hydroxymethyl-1,12 dicarba-closo-dodecaboran-1-yl)benzonitrile forms crucial hydrogen bonds with Gln711 and Arg752 in the AR ligand-binding domain.[2]

| Compound | Cell Line | IC50 (nM) | Reference |

| Enzalutamide | LNCaP | 26 | [4] |

| Apalutamide | LNCaP | 200 | [4] |

| Compound 6a | LNCaP | 46.8 | [5] |

| Compound 6c | LNCaP | 46.2 | [5] |

| Compound 19a | LNCaP | <50 | [5] |

| Compound 19b | LNCaP | <50 | [5] |

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

-

Radioligand Working Solution: Dilute a radiolabeled androgen, such as [³H]-R1881, in the assay buffer to a final concentration of 1 nM.

-

Test Compound Solutions: Prepare serial dilutions of the trifluoromethylated benzonitrile test compound in the assay buffer.

-

Receptor Preparation: Prepare a source of androgen receptor, typically from rat prostate cytosol or recombinant human AR.

-

-

Assay Procedure:

-

To a 96-well plate, add the diluted test compound solutions.

-

Include controls for total binding (buffer only) and non-specific binding (a high concentration of unlabeled androgen).

-

Add the [³H]-R1881 working solution to all wells.

-

Add the androgen receptor preparation to all wells.

-

Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a filter binding assay with a 96-well filter plate to separate the receptor-bound radioligand from the free radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Androgen Receptor Signaling Pathway and Inhibition.

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Trifluoromethylated benzonitriles have been incorporated into potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).

| Compound | Kinase/Cell Line | IC50 (µM) | Reference |

| Compound 11 | EGFR | 0.81 | [6] |

| Compound 3 | EGFR | 0.93 | [6] |

| Compound 2 | EGFR | 1.09 | [6] |

| Compound 10 | EGFR | 1.12 | [6] |

| Compound 2 | HCT-116 | 8.81 | [6] |

| Compound 2 | MCF-7 | 8.36 | [6] |

| Compound 8 | HePG2 | 23.67 | [6] |

| Compound 8 | HCT-116 | 13.85 | [6] |

| Compound 8 | MCF-7 | 17.28 | [6] |

| Compound 7 | PD-1/PD-L1 | 8.52 | [7] |

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of a compound.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the specific kinase being assayed (e.g., containing Tris-HCl, MgCl2, DTT).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer.

-

Substrate Solution: Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.

-

Test Compound Solutions: Prepare serial dilutions of the trifluoromethylated benzonitrile test compound in DMSO, and then further dilute in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound solutions.

-

Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

-

Add the kinase enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions.

-

Incubate the plate at room temperature for a defined period.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence-Based Assays: Using specific antibodies or reagents that detect the phosphorylated substrate or ADP.

-

-

-

Data Analysis:

-

Normalize the data to the controls.

-

Plot the percent inhibition versus the log of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflows

A typical workflow for the development of trifluoromethylated benzonitriles as drug candidates involves a multi-step process from initial synthesis to biological evaluation.

Workflow Diagram: Synthesis to Biological Evaluation

Caption: General Workflow for Drug Discovery.

Conclusion

Trifluoromethylated benzonitriles are a privileged scaffold in modern drug discovery. Their unique properties, conferred by the trifluoromethyl group, make them valuable components in the design of potent and selective inhibitors of various biological targets. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, ensures that they will remain an important area of research for the development of new therapeutics, particularly in the field of oncology. This guide has provided a foundational understanding of the synthesis, properties, and applications of trifluoromethylated benzonitriles, offering valuable insights and practical protocols for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

The Biological Potential of Brominated Aromatic Compounds: A Technical Guide for Researchers

Abstract

Brominated aromatic compounds, a diverse class of molecules predominantly found in marine organisms, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of these compounds, focusing on their antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental protocols, systematically organized quantitative data, and visualizations of key signaling pathways and experimental workflows. The unique chemical properties conferred by the bromine atom, such as increased lipophilicity and altered reactivity, contribute to the potent biological effects observed in this class of compounds.[3][4]

Introduction

Marine environments are a rich repository of unique chemical entities, with marine algae, sponges, and mollusks being prolific producers of halogenated secondary metabolites.[2][3] Among these, brominated aromatic compounds, including bromophenols and brominated indoles, have shown remarkable potential in preclinical studies.[1][5] The incorporation of bromine atoms into aromatic structures can significantly enhance their therapeutic activity and modulate their metabolic pathways.[6] This guide aims to consolidate the current knowledge on the biological activities of these compounds, providing a practical resource for their further investigation and development as potential therapeutic agents.

Biological Activities and Mechanisms of Action

Brominated aromatic compounds exhibit a wide array of biological activities, targeting various cellular processes and signaling pathways.

Antioxidant Activity

Several brominated phenols isolated from marine algae have demonstrated potent antioxidant properties.[1] These compounds can scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[7] The antioxidant capacity is often attributed to the hydroxyl groups on the aromatic ring, with the bromine atoms modulating the compound's reactivity and bioavailability.[7]

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Brominated aromatic compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[1] For instance, certain bromophenols disrupt bacterial membrane integrity and can inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[8]

Anticancer Activity

The potential of brominated aromatic compounds as anticancer agents is an active area of research. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression, such as the MAPK signaling pathway.[9][10]

Anti-Diabetic Activity

Marine-derived bromophenols have emerged as potential therapeutic agents for type 2 diabetes.[1] A key mechanism of their anti-diabetic action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5][11] By inhibiting PTP1B, these compounds can enhance insulin sensitivity. Some bromophenols also exhibit α-glucosidase inhibitory activity, which helps to control postprandial hyperglycemia.[1]

Anti-inflammatory Activity

Inflammation is a critical component of many chronic diseases. Brominated indoles, isolated from marine mollusks, have been shown to possess anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][12] This selective inhibition offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various brominated aromatic compounds as reported in the literature.

Table 1: Enzyme Inhibitory Activity of Brominated Aromatic Compounds

| Compound Class | Compound Name/Derivative | Target Enzyme | IC50 Value (µM) | Source Organism/Reference |

| Bromophenol | Derivative of 4e | PTP1B | 0.68 | Synthetic derivative |

| Bromophenol | 4e | PTP1B | 2.42 | Rhodomela confervoides[1] |

| Bromophenol | Compound 4g | PTP1B | 0.68 | Synthetic derivative[1] |

| Bromophenol | 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | PTP1B | 3.4 | Rhodomela confervoides and Leathesia nana[7] |

| Bromophenol | 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | PTP1B | 4.5 | Rhodomela confervoides and Leathesia nana[7] |

| Bromophenol | 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | PTP1B | 2.8 | Rhodomela confervoides and Leathesia nana[7] |

| Bromophenol | Bromophenols 120-123 | PTP1B | 0.84 - 2.4 | Rhodomela confervoides[5] |

| Bromophenol | Bromophenols 124-126 | PTP1B | 2.8 - 4.5 | Rhodomela confervoides and Leathesia nana[5] |

| Bromophenol | Bromophenols 129-130 | PTP1B | 2.66 - 2.97 | Laurencia similis[5] |

| Bromophenol | Bromophenols 132-134 | PTP1B | 3.5 - 4.3 | Symphyocladia latiuscula[5] |

| Diarylpyrazole | PYZ16 | COX-2 | 0.52 | Synthetic[13] |

| 1,3,4-oxadiazole/oxime hybrid | - | COX-2 | 2.30 - 6.13 | Synthetic[13] |

| Indole derivative | Compound 26 | COX-2 | 0.009 (human cells), 0.155 (HWB cells) | Synthetic |

| Indole derivative | Compound 29 | COX-2 | 0.006 | Synthetic[14] |

| Indole derivative | Compound 30 | COX-2 | 0.099 | Synthetic[14] |

| Indole derivative | Compound 31 | COX-2 | 0.54 | Synthetic[14] |

| Indole derivative | Compound 33 | COX-2 | 7.59 | Synthetic[14] |

Table 2: Antimicrobial Activity of Brominated Aromatic Compounds

| Compound Class | Compound Name/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source Organism/Reference |

| Bromophenol | Compound 3.5 | Gram-positive and Gram-negative bacteria | < 70 | Rhodomela confervoides[1] |

| Bromophenol | Pentabromophenol (PBP) | Staphylococcus aureus | ~1 | Synthetic[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[15]

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.[15]

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.[15]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[17]

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

-

-

Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Assay Procedure:

-

Add a small volume (e.g., 10-20 µL) of the test compound at various concentrations to the wells of a 96-well microplate.

-

Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

-

Include a blank and a positive control (e.g., Trolox).

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[17]

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.[17]

-

Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.[17]

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][18]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[18]

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[19]

-